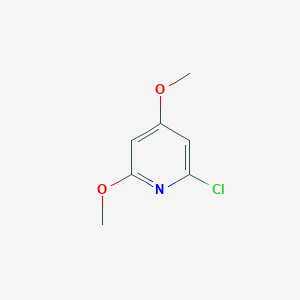

2-Chloro-4,6-dimethoxypyridine

描述

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in the field of chemical synthesis. The pyridine scaffold is a key structural motif found in a wide array of natural products, including vitamins like niacin and vitamin B6, as well as coenzymes such as NAD and NADP. dovepress.com In medicinal chemistry, pyridine rings are considered privileged structures due to their ability to form hydrogen bonds, their general stability, and their capacity to enhance the water solubility of drug candidates. eurekaselect.commdpi.com This has led to their incorporation into numerous pharmaceuticals across various therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.comfrontiersin.orgenpress-publisher.com The adaptability of the pyridine nucleus allows for a wide range of chemical modifications, making it a versatile template for the design and synthesis of novel bioactive molecules and functional materials. enpress-publisher.com

Overview of Chloro- and Methoxy-Substituted Pyridine Derivatives in Academic Research

The introduction of chloro and methoxy (B1213986) substituents onto the pyridine ring significantly influences its electronic properties and reactivity, making these derivatives valuable intermediates in organic synthesis. The chlorine atom, being an electron-withdrawing group, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions, where the chlorine acts as a good leaving group. This allows for the introduction of a variety of functional groups at the chlorinated position.

Conversely, the methoxy group is an electron-donating group through resonance, which can modulate the reactivity of the pyridine ring. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group(s) in chloro-methoxy-substituted pyridines creates a unique chemical environment. This allows for selective transformations and the synthesis of complex molecular architectures. For instance, in 2-chloro-6-methoxypyridine (B123196), the chlorine at the 2-position is susceptible to nucleophilic attack, a reaction influenced by the methoxy group at the 6-position. Researchers have extensively studied these derivatives to understand their reaction mechanisms and to utilize them as building blocks for agrochemicals, pharmaceuticals, and dyestuffs. fishersci.cachemicalbook.com

Research Focus on 2-Chloro-4,6-dimethoxypyridine

This compound is a specific substituted pyridine that has found its niche in specialized areas of chemical research. Its structure, featuring a chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions, makes it a valuable precursor for the synthesis of more complex molecules. The presence of the two methoxy groups further influences the reactivity of the chloro-substituent, making it a subject of interest for synthetic chemists.

One notable application of this compound is as an intermediate in the synthesis of other functionalized pyridines. For example, it can undergo ammonolysis, a reaction with ammonia (B1221849) under high pressure, to produce 2-amino-4,6-dimethoxypyridine, a compound with potential applications in medicinal chemistry. The physical and chemical properties of this compound have been characterized, providing a foundation for its use in various synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 108279-89-6 glpbio.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C₇H₈ClNO₂ glpbio.comchemsrc.com |

| Molecular Weight | 173.6 g/mol glpbio.comsigmaaldrich.com |

| Boiling Point | 243.2 ± 35.0 °C at 760 mmHg chemsrc.comsigmaaldrich.com |

| Melting Point | 81-83 °C sigmaaldrich.com |

| Density | 1.2 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 100.9 ± 25.9 °C chemsrc.com |

| Physical Form | Solid sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDKCAQIDLSIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447177 | |

| Record name | 2-Chloro-4,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108279-89-6 | |

| Record name | 2-Chloro-4,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Chloro 4,6 Dimethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, and 2-Chloro-4,6-dimethoxypyridine serves as an interesting substrate for these transformations. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.

Influence of Methoxy (B1213986) Groups on Reaction Kinetics and Selectivity

The presence of two methoxy groups at the C4 and C6 positions of the pyridine (B92270) ring has a pronounced effect on the SNAr reactions at the C2 position. These groups are powerful electron-donating groups through resonance, which would typically be expected to decrease the electrophilicity of the pyridine ring and thus slow down nucleophilic attack. However, the position of these groups relative to the reaction center and the pyridine nitrogen leads to a more complex interplay of electronic factors.

In the case of this compound, the methoxy group at C4 is para to the C2 position, and the methoxy group at C6 is ortho. The resonance-donating effect of the C4-methoxy group can help to stabilize the transition state leading to the Meisenheimer complex. The C6-methoxy group, while also electron-donating, can exert some steric hindrance to the incoming nucleophile.

Substrate Scope and Limitations in SNAr Transformations

The range of nucleophiles that can effectively displace the chloro group in this compound is broad, encompassing a variety of nitrogen, oxygen, and sulfur-based nucleophiles. However, the success and rate of these reactions are contingent on the nucleophilicity of the attacking species and the reaction conditions employed.

Commonly, alkoxides, phenoxides, and amines are used as nucleophiles. For instance, reactions with sodium methoxide (B1231860) or potassium tert-butoxide can introduce an alkoxy group at the C2 position. smolecule.com Similarly, primary and secondary amines can be employed to synthesize 2-amino-4,6-dimethoxypyridine derivatives. d-nb.info The use of sterically hindered amines may require more forcing conditions to overcome the steric hindrance posed by the C6-methoxy group. d-nb.info

Limitations in the substrate scope can arise from several factors. Very weak nucleophiles may not react or may require harsh conditions that could lead to side reactions or decomposition of the starting material. Furthermore, the basicity of the nucleophile can be a critical factor. Strongly basic nucleophiles might lead to competing side reactions. The presence of other functional groups on the nucleophile must also be considered, as they could interfere with the desired SNAr reaction.

The table below provides a representative overview of the types of nucleophiles that have been successfully employed in SNAr reactions with chloropyridines, which can be extrapolated to this compound.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| N-Nucleophiles | Primary Amines | 2-Alkyl/Arylamino-pyridines | nih.govd-nb.info |

| Secondary Amines | 2-Dialkyl/Arylaminopyridines | d-nb.info | |

| O-Nucleophiles | Alkoxides (e.g., NaOMe) | 2-Alkoxypyridines | smolecule.com |

| Phenoxides | 2-Aryloxypyridines | ||

| S-Nucleophiles | Thiols | 2-Thioalkyl/Arylpyridines | d-nb.info |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a viable substrate for such reactions, offering a pathway to a diverse array of functionalized pyridine derivatives.

Suzuki–Miyaura Cross-Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate, is a widely used method for constructing C-C bonds. nih.gov this compound can participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids to yield the corresponding 2-aryl- or 2-heteroaryl-4,6-dimethoxypyridines.

The success of these reactions is highly dependent on the choice of the palladium catalyst, the supporting ligand, the base, and the solvent system. A variety of palladium sources, such as Pd(OAc)₂, and bulky, electron-rich phosphine (B1218219) ligands like S-Phos and X-Phos, have been shown to be effective for the coupling of challenging aryl chlorides. beilstein-journals.org The base, typically a carbonate or phosphate, plays a crucial role in the transmetalation step of the catalytic cycle. nih.gov

The following table summarizes the key components and typical outcomes for Suzuki-Miyaura coupling reactions involving chloropyridine substrates.

| Catalyst System | Ligand | Base | Solvent | Typical Yield | Reference |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | High | beilstein-journals.org |

| Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | High | beilstein-journals.org |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | Moderate to High | |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Moderate to High |

Mechanistic Aspects of Oxidative Addition to Palladium Catalysts in Pyridine Systems

The oxidative addition of the aryl chloride to the Pd(0) center is a critical and often rate-limiting step in the catalytic cycle of cross-coupling reactions. uwindsor.ca For chloropyridines, two primary mechanisms for oxidative addition have been proposed: a concerted 3-centered mechanism and a nucleophilic displacement (or SNAr-like) mechanism. chemrxiv.orgchemrxiv.org

In the concerted mechanism, the palladium atom inserts directly into the carbon-chlorine bond through a three-membered transition state. chemrxiv.org The nucleophilic displacement mechanism involves the attack of the electron-rich Pd(0) complex on the electrophilic carbon of the pyridine ring, leading to a charged intermediate, followed by the expulsion of the chloride anion. chemrxiv.orgchemrxiv.org

The operative mechanism is influenced by several factors, including the electronic nature of the pyridine substrate, the ligands on the palladium catalyst, and the coordination number of the palladium species. chemrxiv.orgchemrxiv.org The presence of the nitrogen atom in the pyridine ring can stabilize the transition state of the nucleophilic displacement pathway. chemrxiv.org Computational studies have shown that for 2-chloropyridine (B119429), a nucleophilic displacement mechanism can be favored, especially with certain phosphine ligands. chemrxiv.org The methoxy groups on this compound would further modulate the electronic properties of the ring and thus influence the preferred mechanistic pathway.

Catalyst and Ligand Design for Enhanced Reactivity and Selectivity

The choice of catalyst and ligand is paramount for achieving high efficiency and selectivity in the cross-coupling reactions of this compound. The development of bulky and electron-rich phosphine ligands has been instrumental in enabling the coupling of less reactive aryl chlorides. nih.govbeilstein-journals.org

Bulky ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, P(t-Bu)₃), promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step. nih.govbeilstein-journals.org The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating its attack on the aryl chloride.

In addition to phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. nih.gov They are strong sigma-donors and can form very stable complexes with palladium, leading to robust catalysts with high turnover numbers.

For substrates with multiple potential reaction sites, ligand design can be crucial for controlling regioselectivity. The steric and electronic properties of the ligand can direct the catalyst to a specific position on the substrate. nih.gov While this compound has a single chloro substituent, the principles of ligand-controlled selectivity are fundamental to modern cross-coupling chemistry.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine itself is generally difficult and requires harsh conditions due to the electron-deficient nature of the ring. However, the presence of the two powerful electron-donating methoxy groups in this compound significantly activates the ring towards electrophilic attack.

The regioselectivity of EAS is directed by the substituents. The methoxy groups at C-4 and C-6 are ortho- and para-directing. The C-4 methoxy group directs towards the C-3 and C-5 positions. The C-6 methoxy group also directs towards the C-5 position. The C-2 chloro substituent is also ortho-, para-directing, influencing the C-3 and C-5 positions. The confluence of these directing effects strongly suggests that electrophilic substitution will occur preferentially at the C-3 and C-5 positions, which are electronically enriched. While specific studies on the electrophilic substitution of this compound are not extensively documented, the behavior of closely related analogs like 2,6-dimethoxypyridine (B38085), which readily undergoes electrophilic attack, supports this predicted reactivity. In pyridine systems, electrophilic substitution reactions generally occur at the 3 and 5-positions. chemicalbook.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions This table outlines the expected products from common electrophilic aromatic substitution reactions based on the directing effects of the substituents.

| Reaction | Electrophile Source | Predicted Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-4,6-dimethoxy-3-nitropyridine and/or 2-Chloro-4,6-dimethoxy-5-nitropyridine |

| Halogenation | Br₂ or NBS | 3-Bromo-2-chloro-4,6-dimethoxypyridine and/or 5-Bromo-2-chloro-4,6-dimethoxypyridine |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction unlikely due to coordination of the Lewis acid with the pyridine nitrogen. |

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. baranlab.org The resulting organometallic species can then be quenched with various electrophiles to achieve highly regioselective substitution. baranlab.org

In this compound, the methoxy groups are excellent DMGs. The heteroatom of the DMG coordinates to the lithium atom of the base, lowering the kinetic acidity of the ortho protons. baranlab.org This effect makes the C-3 and C-5 positions prime candidates for deprotonation. Research on analogous alkoxypyridines demonstrates the feasibility and regioselectivity of this process. For instance, 4-methoxypyridine (B45360) undergoes lithiation at the C-3 position. researchgate.net Similarly, 2-bromo-4-methoxypyridine (B110594) can be selectively lithiated at the C-3 position, ortho to the methoxy group. researchgate.net

Based on these precedents, treating this compound with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is expected to result in metalation at the C-3 or C-5 position. The subsequent addition of an electrophile would introduce a new substituent at this site.

Table 2: Illustrative Examples of Directed Metalation in Alkoxypyridines The following table presents documented examples of DoM on related alkoxypyridine systems, providing a model for the expected reactivity of this compound.

| Starting Material | Base / Conditions | Electrophile (E+) | Product | Yield | Reference |

| 4-Methoxypyridine | Mesityllithium, THF | I₂ | 3-Iodo-4-methoxypyridine | 72% | researchgate.net |

| 2-Bromo-4-methoxypyridine | n-BuLi, THF, -78 °C | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 82% | researchgate.net |

| 2-Bromo-4-methoxypyridine | n-BuLi, THF, -78 °C | I₂ | 2-Bromo-3-iodo-4-methoxypyridine | 84% | researchgate.net |

Ring-Opening and Rearrangement Reactions

The pyridine ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations often involve highly reactive intermediates or specific catalytic pathways. For substituted pyridines and their derivatives, these reactions can lead to the formation of other heterocyclic systems, such as azepines, or acyclic products.

A relevant example is the base-catalyzed rearrangement of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, which can yield derivatives of both 4H- and 3H-azepines (a seven-membered ring containing nitrogen). rsc.org This reaction demonstrates that a pyridine-based ring system can be induced to expand. Interestingly, this rearrangement can be reversed by treatment with hydrochloric acid. rsc.org Furthermore, under the action of sodium methoxide or mineral acids, the resulting azepine derivative can rearrange again to form a differently substituted pyridylacetate. rsc.org

Other types of rearrangements, such as the Beckmann rearrangement, involve the conversion of an oxime to an amide under acidic conditions and can be applied to cyclic systems to produce lactams. byjus.com While direct evidence for ring-opening or rearrangement of this compound is limited, the chemistry of related heterocyclic systems suggests that such transformations are plausible under specific, often strenuous, reaction conditions.

Table 3: Examples of Rearrangement Reactions in Pyridine and Related Systems

| Reaction Type | Starting Material Class | Key Reagents/Conditions | Product Class |

| Pyridine → Azepine Rearrangement | Dihydropyridine (B1217469) | Base (e.g., NaOMe) | Dihydroazepine |

| Azepine → Pyridine Rearrangement | Dihydroazepine | Mineral Acid (e.g., HCl) | Pyridylacetate |

| Beckmann Rearrangement | Cyclic Ketone Oxime | Strong Acid (e.g., H₂SO₄) | Lactam |

| Curtius Rearrangement | Acyl Azide | Heat | Isocyanate |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and determining the molecular structure of a compound.

Experimental Assignments and Theoretical Vibrational Analyses

A complete analysis would require recording the FT-IR and FT-Raman spectra of 2-Chloro-4,6-dimethoxypyridine. The resulting vibrational frequencies would then be assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Theoretical calculations, typically using Density Functional Theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), are essential for a reliable assignment of the experimental spectra. scirp.orgscirp.org The calculated harmonic vibrational frequencies are usually scaled to correct for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode.

Expected Vibrational Modes:

C-H vibrations: Aromatic C-H stretching modes are expected in the 3100-3000 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations would appear at lower wavenumbers.

Methoxy (B1213986) group vibrations: Symmetric and asymmetric stretching of the C-H bonds in the methyl groups would be observed near 2950 and 2850 cm⁻¹. Rocking, wagging, and twisting modes of the CH₃ groups would be found at lower frequencies. The characteristic C-O stretching vibrations are also a key feature.

Pyridine (B92270) ring vibrations: The C-C and C-N stretching vibrations within the pyridine ring typically occur in the 1600-1300 cm⁻¹ region. Ring breathing modes and other deformations would be present at lower wavenumbers.

C-Cl vibration: The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum.

Without experimental data, a specific data table of vibrational frequencies and their assignments cannot be constructed.

Correlation of Vibrational Modes with Molecular Conformation and Intermolecular Interactions

The precise frequencies of vibrational modes are sensitive to the molecule's conformation, including the orientation of the two methoxy groups relative to the pyridine ring. Theoretical calculations can be used to explore different possible conformers and predict their vibrational spectra, which can then be compared to experimental results to determine the most stable conformation in the solid state or in solution. Furthermore, any significant intermolecular interactions, such as hydrogen bonding (though not expected to be strong in this aprotic molecule) or dipole-dipole interactions in the solid state, would cause shifts in the vibrational frequencies compared to the gas phase (theoretical) spectrum. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule in solution.

Detailed Chemical Shift and Spin-Spin Coupling Analysis

A complete NMR analysis would involve recording ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons on the pyridine ring and a signal for the six protons of the two methoxy groups. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, and the electron-donating effect of the methoxy groups. The two aromatic protons would likely appear as doublets due to spin-spin coupling to each other.

¹³C NMR: The carbon NMR spectrum would show separate signals for each of the five unique carbon atoms in the molecule (two aromatic C-H, two aromatic C-O, one aromatic C-Cl, and the methoxy carbons). The chemical shifts would provide direct information about the electronic environment of each carbon atom.

A detailed analysis would require reporting the chemical shifts in ppm and the proton-proton spin-spin coupling constants (J-values) in Hz. This data is currently unavailable in the reviewed literature.

Table of Predicted NMR Data (Illustrative) This table is for illustrative purposes only, as experimental data is not available.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-3/H-5 | ~6.0 - 6.5 | - |

| -OCH₃ | ~3.8 - 4.0 | ~55 |

| C-2 | - | ~160 |

| C-3/C-5 | - | ~90-95 |

Advanced NMR Techniques for Structural Elucidation in Solution and Solid State

To unambiguously assign all proton and carbon signals and to confirm the structure, advanced 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the entire molecule (e.g., showing correlations from the methoxy protons to the C-4 and C-6 carbons).

Solid-State NMR: Could be used to study the compound in its crystalline form, providing information about polymorphism and molecular packing.

No studies employing these advanced techniques for this compound have been found.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₈ClNO₂, corresponding to a molecular weight of approximately 173.6 g/mol . arkpharmtech.com

An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 173. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 175 with approximately one-third the intensity of the molecular ion peak would be expected, confirming the presence of one chlorine atom.

Predicted Fragmentation Pathway: While an experimental spectrum is not available, common fragmentation pathways for related compounds suggest the following possibilities:

Loss of a methyl radical (•CH₃): Fragmentation of a methoxy group could lead to a significant peak at m/z 158.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 138.

Loss of formaldehyde (B43269) (CH₂O): Elimination from a methoxy group could produce a peak at m/z 143.

Loss of carbon monoxide (CO): A common fragmentation pathway for pyridine rings.

Table of Predicted Mass Spectrometry Fragments (Illustrative) This table is for illustrative purposes only, as experimental data is not available.

| m/z | Possible Identity |

|---|---|

| 173/175 | [M]⁺ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 143 | [M - CH₂O]⁺ |

A detailed and accurate analysis, however, requires high-resolution mass spectrometry (HRMS) to confirm the elemental composition of each fragment ion.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique used to determine the arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam that has been scattered by the electrons of a single crystal, a three-dimensional model of the electron density can be constructed. From this, the precise positions of the atoms in the crystal lattice, as well as their bond lengths and angles, can be determined. Although a specific crystal structure for this compound is not available, we can infer its likely solid-state behavior based on studies of similar molecules.

Crystal Packing and Supramolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

Halogen Bonding:

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The chlorine atom in this compound, being attached to an electron-withdrawing pyridine ring, is capable of forming halogen bonds. The strength of this interaction can be influenced by the presence of other substituents on the pyridine ring. Studies on other chloropyridines have shown that the incidence of halogen bonding can be relatively low in neutral chloroheterocycles, with around 27% showing close contacts indicative of such bonds. acs.org However, the presence of electron-donating methoxy groups in this compound could modulate the electronic properties of the chlorine atom and influence its ability to participate in halogen bonding. In the solid state, the chlorine atom could potentially form a halogen bond with the nitrogen atom or an oxygen atom of a neighboring molecule.

Hydrogen Bonding:

π-π Stacking:

The aromatic pyridine ring of this compound can participate in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, pyridine rings often arrange themselves in a parallel or offset fashion to maximize these stabilizing interactions. The presence of substituents on the pyridine ring can influence the geometry and strength of these π-π stacking interactions. Analysis of pyridine-based coordination compounds has revealed the importance of π-stacking in stabilizing their solid-state structures. bohrium.com

Summary of Potential Supramolecular Interactions:

| Interaction Type | Donor | Acceptor |

| Halogen Bonding | C-Cl | N (pyridine), O (methoxy) |

| Hydrogen Bonding | C-H | N (pyridine), O (methoxy) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Conformational Analysis in the Crystalline State

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key conformational flexibility lies in the rotation of the two methoxy groups.

The rotation around the C-O bonds of the methoxy groups will be influenced by steric interactions with the adjacent chlorine atom and the pyridine ring hydrogens. It is likely that the methyl groups of the methoxy substituents will orient themselves to minimize these steric clashes. While a definitive conformation cannot be assigned without experimental data, computational modeling and comparison with crystal structures of related dimethoxypyridine derivatives could provide valuable insights into the preferred solid-state conformation. The study of other flexible molecules has shown that they often adopt preferred low-energy conformations in the solid state. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in the theoretical study of pyridine (B92270) derivatives, offering a balance between computational cost and accuracy. For 2-chloro-4,6-dimethoxypyridine and related compounds, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are employed to investigate its electronic and structural properties. capes.gov.brresearchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of this compound using DFT methods allows for the determination of its most stable conformation. These calculations provide data on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The electronic structure can be further elucidated through the analysis of atomic charges and molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule. researchgate.netscirp.org This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyridine Derivative (2-chloro-4,6-dimethylpyridine-3-carbonitrile) Data for this compound is not explicitly available in the search results, so data for a structurally similar compound is presented for illustrative purposes.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.74 |

| C-O | 1.35 |

| C-N (ring) | 1.33 |

| O-C-N | 115.0 |

| Cl-C-N | 116.5 |

| Note: The values are representative and can vary based on the specific computational method and basis set used. |

Prediction of Vibrational Frequencies and Intensities

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. researchgate.netresearchgate.netuni-siegen.de By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. scirp.orgresearchgate.net The calculated intensities of these vibrations also aid in interpreting the experimental spectra. uni-siegen.de For instance, studies on similar molecules like 2-chloro-6-methoxypyridine (B123196) have shown good agreement between the calculated and experimental Fourier transform infrared (FTIR) and FT-Raman spectra. sigmaaldrich.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Based on general frequency ranges for similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-Cl | Stretching | 600 - 800 |

| C-O-C | Asymmetric Stretching | 1200 - 1275 |

| C-O-C | Symmetric Stretching | 1000 - 1100 |

| Pyridine Ring | C=N Stretching | 1550 - 1650 |

| Pyridine Ring | C-H Stretching | 3000 - 3100 |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of this compound. researchgate.netekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net From these energies, various chemical reactivity descriptors such as chemical hardness, chemical potential, and global electrophilicity index can be calculated to further quantify the molecule's reactivity. scirp.orgresearchgate.net

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors Conceptual data based on typical values for substituted pyridines.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While specific molecular dynamics (MD) simulation studies on this compound were not found in the provided search results, this computational technique is generally used to explore the conformational landscape of flexible molecules and their behavior in solution. For a molecule with methoxy (B1213986) groups, MD simulations could reveal the rotational dynamics of these groups and how they are influenced by the solvent environment. By simulating the molecule in different solvents, one can study solvation effects, such as the formation of hydrogen bonds and changes in the molecule's dipole moment. capes.gov.brresearchgate.net Solvation models like the Polarizable Continuum Model (PCM) are often combined with DFT calculations to account for the influence of a solvent on the electronic structure and properties. researchgate.netscirp.org

Quantum Chemical Topology (QCT) and Atom-in-Molecules (AIM) Theory for Bonding Characterization

The theory of Atoms in Molecules (AIM), a facet of Quantum Chemical Topology (QCT), can be used to analyze the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions within this compound. psu.eduub.edu By locating bond critical points and analyzing the properties of the electron density at these points, such as its value and Laplacian, one can classify interactions as covalent, ionic, or intermediate. AIM analysis can provide a detailed picture of the bonding within the pyridine ring and the nature of the bonds between the ring and its substituents (chloro and methoxy groups). researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. evitachem.com Theoretical calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. evitachem.com By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of different reaction pathways. For example, in nucleophilic substitution reactions, where the chlorine atom is replaced, computational studies can help determine whether the reaction proceeds through an SNAr mechanism or other pathways, and how the methoxy groups influence the reaction rate and regioselectivity.

Solvent Effects and Solvation Energies via Continuum Models

Continuum solvation models are powerful computational tools used to study the influence of a solvent on the properties of a solute molecule without explicitly representing individual solvent molecules. These models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM), treat the solvent as a continuous medium with a specific dielectric constant. diracprogram.org This approach allows for the calculation of solvation free energy, which is the free energy change associated with transferring a solute from the gas phase to a solvent. scm.com

While direct computational studies on this compound were not available in the surveyed literature, extensive research on the analogous compound, 2-chloro-4,6-dimethylpyridine-3-carbonitrile , provides significant insights into how a solvent environment affects this class of substituted pyridines. These studies utilize Density Functional Theory (DFT) to analyze the structural and electronic properties in both the gas phase and in an aqueous solution. researchgate.netscirp.org

One such comparative study employed the B3LYP/6-31G* method to optimize the structure of 2-chloro-4,6-dimethylpyridine-3-carbonitrile in the gas phase and in water, using the IEFPCM model to simulate the solvent effects. researchgate.netresearchgate.netcapes.gov.br The calculations revealed notable differences in the molecule's properties between the two environments, highlighting the importance of solvation. Key findings from the analysis of 2-chloro-4,6-dimethylpyridine-3-carbonitrile are summarized below, offering a valuable proxy for understanding the behavior of this compound in solution.

The analysis of different molecular interactions and properties was conducted through calculations of solvation energies, dipole moments, atomic charges, and bond orders. scirp.orgresearchgate.net The results showed a distinct stabilization of the molecule in the aqueous phase compared to the gas phase, which is reflected in the calculated solvation energy and the change in the dipole moment.

Table 1: Calculated Properties of 2-chloro-4,6-dimethylpyridine-3-carbonitrile in Gas Phase vs. Aqueous Solution

Data sourced from theoretical studies on 2-chloro-4,6-dimethylpyridine-3-carbonitrile, which serves as an analogue. The calculations were performed at the B3LYP/6-31G level of theory.* researchgate.netresearchgate.netresearchgate.net

The increase in the dipole moment from 1.74 D in the gas phase to 2.10 D in the aqueous solution indicates a significant polarization of the solute's electron density due to the reaction field of the polar solvent (water). researchgate.netresearchgate.net The negative solvation energy of -6.90 kcal/mol signifies that the dissolution of the molecule in water is an energetically favorable process. researchgate.net These computational findings underscore the critical role of the solvent in modulating the electronic structure and stability of chloro-substituted pyridine derivatives. Similar effects would be anticipated for this compound, where the polar methoxy groups would also interact strongly with a polar solvent environment.

Synthesis and Evaluation of 2 Chloro 4,6 Dimethoxypyridine Derivatives

Design Principles for Structure-Activity Relationship (SAR) Studies on Pyridine (B92270) Scaffolds

The design of novel therapeutic agents often relies on the pyridine scaffold, a six-membered heterocyclic ring containing a nitrogen atom. The structure-activity relationship (SAR) for pyridine derivatives is a critical area of study, aiming to understand how chemical modifications influence biological activity. The pyridine ring itself can act as a hydrogen bond acceptor, and its physicochemical properties can be finely tuned through substitution. frontiersin.org

Key principles in the SAR of pyridine scaffolds include:

Electronic Effects : The biological activity of pyridine derivatives is significantly influenced by the electronic properties of their substituents. Electron-donating groups (EDGs), such as the methoxy (B1213986) (-OCH3) groups in 2-Chloro-4,6-dimethoxypyridine, increase the electron density of the pyridine ring. This can enhance interactions with biological targets and influence the molecule's reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density. The strategic placement of these groups can modulate the compound's binding affinity and efficacy.

Steric Factors : The size and spatial arrangement of substituents on the pyridine ring play a crucial role in determining how the molecule fits into the binding site of a biological target, such as an enzyme or receptor. Modifications at various positions can either enhance or hinder this interaction.

In the context of this compound, the methoxy groups at positions 4 and 6 make the ring electron-rich, which generally facilitates electrophilic substitution at the C3 and C5 positions. The chlorine atom at the C2 position is a key site for nucleophilic substitution, providing a versatile handle for introducing a wide array of functional groups to generate diverse chemical libraries for biological screening. smolecule.com

Synthetic Strategies for Diverse Derivatives of this compound

The chemical structure of this compound offers multiple avenues for synthetic modification, allowing for the creation of a broad range of derivatives. These strategies typically target the chloro substituent, the methoxy groups, or the unsubstituted positions on the pyridine ring.

Modifications at the Chloro Position through Substitution Reactions

The chlorine atom at the C2 position is the most reactive site for nucleophilic substitution, making it a primary target for derivatization. This allows for the introduction of various functional groups, leading to new compounds with potentially enhanced biological activities.

Common substitution reactions include:

Nucleophilic Aromatic Substitution (SNAAr) : The chloro group can be displaced by a variety of nucleophiles. For example, reaction with amines or ammonia (B1221849) can yield 2-amino-4,6-dimethoxypyridine derivatives. A specific method involves the ammonolysis of this compound with ammonia in a high-pressure autoclave to produce 5,6-Dimethoxypyridin-2-amine. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can replace the chlorine with a hydrazinyl group, a functional group known to be present in compounds with antimicrobial and anticancer properties. osi.lvscirp.org

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. smolecule.com This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 position by reacting the parent compound with appropriate boronic acids or their esters. smolecule.com

Modifications of the Methoxy Groups

The methoxy groups at the C4 and C6 positions can also be chemically altered, although this is often more challenging than substitution at the C2 position. Demethylation is a common strategy to yield the corresponding dihydroxy pyridine derivative. These hydroxyl groups can then serve as handles for further functionalization, such as etherification or esterification, to introduce new side chains and explore their impact on biological activity.

Derivatization of the Pyridine Ring at Unsubstituted Positions

The electron-donating nature of the two methoxy groups activates the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the C3 and C5 positions. This allows for the introduction of various substituents onto the ring itself. Halogenation, such as bromination or iodination, can introduce new reactive handles at these positions, which can then be used for subsequent cross-coupling reactions to build more complex molecules.

Exploration of Biological Activities in Derived Compounds

The synthesis of diverse derivatives from the this compound scaffold is primarily driven by the search for novel bioactive compounds. These derivatives are frequently screened for a range of pharmacological activities.

Anticancer and Antitumor Activity

Pyridine and its fused heterocyclic derivatives are a significant class of compounds investigated for their potential as anticancer agents. researchgate.net Modifications to the basic pyridine structure have led to the discovery of compounds with potent cytotoxic effects against various human cancer cell lines. nih.gov

In one study, derivatives of pyrazolo[3,4-b]pyridine, synthesized from a 2-chloropyridine (B119429) precursor, were evaluated for their anticancer activity. scirp.org The findings revealed that several of the synthesized compounds exhibited significant cytotoxicity, with one derivative in particular, 8b , showing high potency against multiple cancer cell lines. scirp.org This highlights the potential of using the chloro-substituted pyridine core to build complex heterocyclic systems with promising antitumor properties.

The table below summarizes the in vitro anticancer activity of selected pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth. scirp.org

| Compound | Lung Cancer (A-549) IC50 (µmol) | Liver Cancer (HEPG2) IC50 (µmol) | Colon Cancer (HCT-116) IC50 (µmol) |

|---|---|---|---|

| 3a | 10.1 | 11.5 | 13.5 |

| 3d | 12.3 | 14.2 | 16.2 |

| 5a | 20.3 | 22.3 | 25.1 |

| 7a | 10.5 | 12.5 | 14.5 |

| 8b | 2.9 | 2.6 | 2.3 |

| **Doxorubicin*** | 4.4 | 4.1 | 5.2 |

Doxorubicin was used as a standard reference drug.

In another line of research, N-Mannich bases derived from a 4,6-dimethylpyridine scaffold were synthesized and tested for cytotoxicity against five human cancer cell lines. nih.gov Two compounds, 5 and 6 , which contained 3,4-dichloro- and 3-trifluorophenylpiperazine moieties respectively, demonstrated the highest anticancer potential and were selected for further detailed studies. nih.gov These compounds were found to have significant growth-inhibitory and pro-apoptotic effects on melanoma cells. nih.gov

The table below shows the cytotoxic activity (IC50) of the two most potent N-Mannich bases against a panel of human cancer cell lines. nih.gov

| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | SNB-19 (Glioblastoma) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) | MCF-7/DX (Breast Cancer) IC50 (µM) |

|---|---|---|---|---|---|

| 5 | 21.60 | 43.15 | 42.66 | 39.50 | 25.90 |

| 6 | 39.20 | 41.50 | 45.40 | 40.50 | 31.80 |

| **Cisplatin*** | 12.60 | 18.20 | 17.50 | 15.60 | 19.80 |

Cisplatin was used as a standard reference drug.

These studies underscore the value of this compound and related substituted pyridines as foundational scaffolds for the development of novel anticancer agents. The ability to systematically modify the structure allows researchers to fine-tune biological activity and work towards identifying compounds with enhanced potency and selectivity. scirp.org

Antimicrobial and Antifungal Properties

Derivatives of this compound have been investigated for their potential as antimicrobial agents, with notable research focusing on anti-tubercular applications. Scientists have synthesized and evaluated analogues of the anti-tubercular drug bedaquiline, incorporating a 2,6-dimethoxypyridine (B38085) core in place of the original quinoline (B57606) ring. nih.gov This modification was explored to determine if anti-tubercular activity could be retained or enhanced with a different heterocyclic unit. nih.gov

In these studies, a series of 2,6-dimethoxypyridine analogues were prepared via Suzuki-Miyaura cross-coupling reactions. nih.gov The resulting compounds were then assessed for their activity against Mycobacterium tuberculosis (M.tb) strain H37Rv using the resazurin (B115843) microtitre assay (REMA). nih.gov The findings demonstrated that anti-tubercular activity can be preserved in analogues that possess a pyridine-based core instead of the traditional quinoline structure. nih.gov One particularly promising analogue from the 2,6-dimethoxypyridine series showed potency three times greater than its C6-methoxy counterpart. nih.gov

While direct research on the broad-spectrum antifungal properties of this compound derivatives is limited in the available literature, related pyridine structures are known to exhibit such activities. For instance, theoretical studies on 2-chloro-4,6-dimethylpyridine-3-carbonitrile suggest its potential as an antimicrobial agent. scirp.orgresearchgate.net Furthermore, various pyrimidine (B1678525) derivatives, which are structurally related heterocycles, have been found to possess fungicidal and bactericidal properties. lpnu.ua

Table 1: Anti-tubercular Activity of Selected 2,6-Dimethoxypyridine Analogues

This table presents the in vitro activity of synthesized compounds against M.tb strain H37Rv, with data sourced from relevant studies.

| Compound/Analogue | Modification | Minimum Inhibitory Concentration (MIC90) in µM nih.gov |

|---|---|---|

| Bedaquiline (Reference) | - | 0.35 ± 0.05 |

| 4-Fluorophenyl derivative | 2,6-dimethoxypyridine core | 0.80 |

| Phenyl derivative | 2,6-dimethoxypyridine core | >10 |

| 4-Chlorophenyl derivative | 2,6-dimethoxypyridine core | 1.8 ± 0.3 |

Insecticidal and Herbicidal Applications

The primary application for derivatives of this compound in agriculture is as key intermediates in the synthesis of herbicides. Specifically, these compounds are precursors to a class of potent sulfonylurea herbicides. google.com The herbicidal compositions are typically based on N-[(4,6-dimethoxypyridin-2-yl)aminocarbonyl]-5-methylsulphonamidomethyl-2-alkoxycarbonylbenzene sulphonamides. google.com These herbicides are designed to control a broad spectrum of weeds in cereal crops and other agricultural settings. google.com The development of such mixtures aims to address difficult-to-control weed species and provide more flexible application timings for farmers. google.com

While the pyridine derivative is crucial for certain herbicides, it is important to distinguish it from its pyrimidine analogue, 2-chloro-4,6-dimethoxypyrimidine (B81016), which is also a well-known intermediate for a different range of sulfonylurea herbicides. google.combloomtechz.com

Research into the direct insecticidal properties of this compound derivatives is less documented. However, broader studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have reported pesticidal activity. researchgate.net Thiophene-fused pyridine derivatives have also been explored for their insecticidal potential against pests like the cowpea aphid (Aphis craccivora). researchgate.net

Other Pharmacologically Relevant Activities (e.g., Antiarrhythmic, Anticonvulsant, Antiparkinsonian, Analgesic)

The pharmacological potential of pyridine derivatives extends to a variety of central nervous system and cardiovascular activities. Although specific studies focusing on derivatives of this compound for these applications are not widely reported, research on structurally similar compounds provides insight into their potential.

Theoretical and synthetic studies on related cyanopyridine derivatives, such as 2-chloro-4,6-dimethylpyridine-3-carbonitrile, suggest potential for antiarrhythmic, anticonvulsant, and antiparkinsonian activities. scirp.orgresearchgate.net Other research has focused on synthesizing novel pyridine derivatives fused with thiophene (B33073) rings, which have been evaluated for analgesic, anticonvulsant, and anti-parkinsonian effects. researchgate.net For instance, some newly synthesized theino[2,3-c]pyrimidine and theino[2,3-c]pyridine derivatives have shown antiarrhythmic activities more potent than reference drugs like Procaine amide and Lidocaine in preclinical models. researchgate.net

Furthermore, pharmacophoric hybrid molecules incorporating a 2,6-dimethylphenylamino moiety have been designed and have shown promising anticonvulsant activity in various seizure models, indicating that the substituted aromatic scaffold is of interest for developing new central nervous system agents. nih.gov These findings suggest that the this compound skeleton could serve as a valuable template for designing new molecules with these specific pharmacological profiles, though direct evidence remains to be established through targeted research.

Investigation of Applications in Materials Science for Derived Compounds

The unique electronic and structural properties of halogenated pyridine derivatives make them attractive candidates for applications in materials science. While research directly utilizing this compound derivatives in this field is still emerging, the principles established with related compounds highlight their potential.

One significant area of application is in crystal engineering and the development of supramolecular structures. acs.org Pyridine derivatives are extensively used as building blocks in the design of molecular salts and cocrystals. The interactions, such as charge-assisted hydrogen bonds between a pyridine nitrogen and a carboxylic acid, can be exploited to create complex supramolecular architectures like tapes, sheets, and ribbons. acs.org The presence of halogen atoms can introduce halogen bonding, a highly directional interaction that is valuable for controlling the assembly of molecules in the solid state. acs.org

Studies on related compounds, such as 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, suggest potential applications in developing new materials due to their distinct electronic properties. smolecule.com The incorporation of halogen atoms into organic molecules can influence their permeability and bioavailability, a principle that is also relevant to the design of functional materials. acs.orgsmolecule.com These findings indicate that derivatives of this compound could serve as versatile components in the synthesis of new materials with tailored optical, electronic, or structural properties.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for 2-Chloro-4,6-dimethoxypyridine often rely on multi-step processes that may involve harsh conditions or hazardous materials. For instance, a common route involves using malononitrile (B47326) as a starting material, which undergoes a series of reactions including salt formation, cyanamide (B42294) reaction, and condensation. google.com One patented method describes reacting 3-amino-3-methoxy-N-nitrile-2-propionamidine with hydrogen chloride gas to produce the target compound with high purity and yields between 77-82%. google.com However, the use of anhydrous hydrogen chloride gas and the management of multi-step processes present challenges for industrial-scale, sustainable production. google.com

Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. Key areas of focus include:

Green Chemistry Principles: Investigating alternative solvents to replace traditional volatile organic compounds, exploring catalytic systems to reduce waste, and designing processes with higher atom economy.

Process Intensification: Developing continuous flow processes which can offer better control over reaction parameters, improve safety, and potentially increase yield and purity.

Alternative Starting Materials: Exploring different, readily available, and less hazardous starting materials to streamline the synthetic pathway.

A comparison of existing methods highlights the need for optimization:

Table 1: Comparison of Selected Synthetic Parameters

| Parameter | Method A (Patent CN107759528B) google.com | Method B (Patent CN1467206A) google.com | Future Goal |

|---|---|---|---|

| Key Reactant | 3-amino-3-methoxy-N-nitrile-2-propionamidine | Malononitrile | More sustainable starting materials |

| Key Reagent | Hydrogen chloride gas | Anhydrous hydrogen chloride | Catalytic or less hazardous reagents |

| Solvent System | Methanol | Composite solvent (e.g., DMF, petroleum ether) | Greener solvents (e.g., water, bio-solvents) |

| Reported Yield | 77-82.1% | >55% (aiming for >99%) | Consistently >90% with high purity |

| Complexity | Multi-step | Three-step (salifying, cyanamide, condensation) | One-pot or streamlined two-step process |

Deepening Mechanistic Understanding of Key Reactions

A thorough mechanistic understanding of the reactions involving this compound is crucial for optimizing existing protocols and designing new transformations. While it is used in cross-coupling reactions, detailed studies on its reaction kinetics, intermediates, and transition states are limited. For comparison, mechanistic studies on the Suzuki–Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) revealed a specific order of substitution and the influence of chelation effects from ortho-substituents on the boronic acid. beilstein-journals.org

Future research should employ a combination of experimental and computational methods to:

Elucidate Cross-Coupling Mechanisms: Investigate the detailed mechanism of Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions with this compound to understand regioselectivity and catalyst efficiency.

Identify Reaction Intermediates: Utilize in-situ spectroscopic techniques (e.g., NMR, IR) to detect and characterize transient intermediates.

Probe Substituent Effects: Systematically study how the electronic properties of the methoxy (B1213986) groups and the chloro substituent influence the reactivity of the pyridine (B92270) ring in various transformations. This is particularly relevant as the mechanism for the participation of the related coupling reagent 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in peptide synthesis remains unknown. mdpi.com

Expansive Exploration of Derivative Libraries for Targeted Applications

The true potential of this compound lies in its role as a scaffold for generating diverse derivative libraries. Its derivatives have already shown promise in several fields. It is a key intermediate for sulfonylurea herbicides. google.com Furthermore, derivatives such as pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their activity against cancer cell lines. scirp.org

A forward-looking strategy would involve the systematic creation and screening of derivative libraries for a range of applications:

Medicinal Chemistry: Synthesizing libraries of compounds where the chlorine atom is substituted with various amines, thiols, and other nucleophiles to explore potential new therapeutic agents. Research on related dimethoxypyridin-3-amine derivatives has identified compounds with potent antileishmanial activity.

Agrochemicals: Expanding beyond herbicides to develop new fungicides and insecticides by creating novel derivatives and performing high-throughput screening for biological activity.

Materials Science: Using the pyridine core to build molecules with specific electronic and photophysical properties for applications in organic electronics or as functional dyes. mdpi.com

Table 2: Examples of Targeted Applications for Derivatives

| Derivative Class | Starting Compound | Targeted Application | Reported Finding/Future Goal |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 2-Chloro-4,6-dimethylpyridine | Anticancer Agents | Derivatives showed activity against cancer cell lines. scirp.org |

| Sulfonylureas | 2-Chloro-4,6-dimethoxypyrimidine (B81016) | Herbicides | The pyrimidine (B1678525) analogue is a key intermediate. google.com |

| Aminopyridines | 4,6-Dimethoxypyridin-3-amine | Antileishmanial Agents | Derivatives showed IC50 values < 1 μM. |

| Novel Pyridine Derivatives | This compound | New Pharmaceuticals | Explore broad therapeutic areas via library synthesis. |

Integration of Advanced Computational Techniques with Experimental Studies

Computational chemistry offers powerful tools for accelerating the research and development cycle. Density Functional Theory (DFT) calculations have been used to study the structural and vibrational properties of related molecules like 2-chloro-4,6-dimethylpyridine-3-carbonitrile, providing insights into molecular stability and reactivity in different phases. scirp.org Similarly, theoretical studies on charge-transfer complexes involving aminopyridine derivatives have helped elucidate electronic properties and intermolecular interactions. scirp.org

Future work should fully integrate computational modeling with experimental synthesis and testing. This synergistic approach can:

Predict Reactivity and Spectra: Use DFT and other methods to predict reaction outcomes, optimize conditions, and interpret experimental spectroscopic data.

Virtual Screening: Computationally screen virtual libraries of derivatives for their binding affinity to biological targets (e.g., enzymes, receptors) before undertaking costly and time-consuming synthesis.

Design for Function: Design novel molecules with tailored electronic properties for applications in materials science by calculating parameters like HOMO-LUMO gaps, dipole moments, and polarizability. scirp.org

Table 3: Key Parameters from Computational Studies on a Related Pyridine

| Computational Method | Molecule Studied | Key Findings/Predictions | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | 2-chloro-4,6-dimethylpyridine-3-carbonitrile | Calculation of chemical hardness, chemical potential, and global electrophilicity index to predict stability and reactivity. | scirp.org |

| TD-DFT/PCM | 2-amino-4,6-dimethylpyridine complex | Analysis of frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions and charge transfer. | scirp.org |

Exploration of Emerging Applications in Interdisciplinary Fields

Beyond the established fields of pharmaceuticals and agrochemicals, the unique electronic and structural features of this compound and its derivatives make them attractive candidates for a variety of interdisciplinary applications. Pyridine-based systems are in demand for materials science and catalysis. mdpi.com

Future exploratory research should target these emerging areas:

Organometallic Catalysis: Developing novel ligands for transition metal catalysts. The electron-donating methoxy groups can be used to tune the electronic properties of a metal center, potentially leading to catalysts with enhanced activity or selectivity.

Supramolecular Chemistry: Using the pyridine nitrogen as a hydrogen bond acceptor or metal coordination site to construct complex, self-assembled supramolecular architectures with interesting host-guest properties.

Chemical Sensors: Designing derivatives that exhibit a change in fluorescence or color upon binding to specific analytes (e.g., metal ions, environmental pollutants), leveraging the tunable electronic nature of the pyridine ring.

By pursuing these integrated research directions, the scientific community can significantly enhance the value of this compound, transforming it from a simple intermediate into a versatile platform for innovation across chemistry, medicine, agriculture, and materials science.

常见问题

What are the key physicochemical properties of 2-Chloro-4,6-dimethoxypyridine critical for experimental design?

Answer:

this compound (C₆H₆ClNO₂) has a molecular weight of 175.57 g/mol, a melting point of 101–105°C, and a boiling point of 317.1±22.0°C at 760 mmHg. It is stable at room temperature but should be stored away from heat and ignition sources due to its irritant properties (hazard symbol: Xn). The compound exhibits moderate solubility in polar organic solvents like dichloromethane, which is relevant for reaction setups . Density and refractive index data (1.285 g/cm³; refractive index 1.57) are essential for purification steps like recrystallization or column chromatography .

What safety protocols must be followed when handling this compound?

Answer:

Critical safety measures include:

- Prevention (P201/P202): Review specialized handling instructions before use and avoid exposure to heat/sparks .

- Storage (P403): Store in a cool, dry place at room temperature, away from oxidizing agents .

- Personal Protection: Use gloves, goggles, and fume hoods to minimize skin/eye contact and inhalation risks (hazard codes H315/H319) .

- Waste Disposal: Follow institutional guidelines for halogenated waste, as improper disposal risks environmental contamination .

What methodological strategies optimize nucleophilic substitution reactions with this compound?

Answer:

The chlorine atom at position 2 is reactive toward nucleophiles (e.g., amines, alcohols). Key conditions include:

- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .

- Temperature: Elevated temperatures (60–100°C) improve yields in SNAr (nucleophilic aromatic substitution) reactions .

- Catalysis: Use of Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can accelerate substitutions at lower temperatures .

- Workup: Post-reaction quenching with aqueous NaOH or HCl removes unreacted reagents, followed by extraction with dichloromethane .

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

- ¹H/¹³C NMR: Methoxy groups (δ 3.8–4.0 ppm in ¹H; δ 50–60 ppm in ¹³C) and aromatic protons (δ 6.5–8.5 ppm) confirm substitution patterns .

- HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., m/z 650.2184 [M⁺] for a styryl derivative in one study) .

- FT-IR: Absorbance at 1250–1100 cm⁻¹ confirms C-O-C stretching in methoxy groups, while 750–600 cm⁻¹ indicates C-Cl bonds .

- HPLC: Purity assessments (>99%) ensure reproducibility in downstream applications .

How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

Answer:

Yield discrepancies often arise from:

- Reagent Purity: Use HPLC-grade solvents and ≥99% pure starting materials to minimize side reactions .

- Reaction Monitoring: Employ TLC or in-situ IR to track progress and optimize reaction times .

- Steric/Electronic Effects: Substituents on nucleophiles (e.g., bulky groups) may hinder access to the reactive C2 position, necessitating tailored conditions (e.g., microwave-assisted synthesis) .

- Catalyst Screening: Test alternative catalysts (e.g., Pd/C for cross-couplings) to improve efficiency .

What advanced strategies enable regioselective functionalization of this compound?

Answer:

- Directed Metallation: Use LiTMP (lithium tetramethylpiperidine) to deprotonate specific positions, followed by electrophilic trapping (e.g., aldehydes or ketones) .

- Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings at the C2 position require Pd catalysts (e.g., Pd(PPh₃)₄) and ligand optimization .

- Protection/Deprotection: Temporarily protect methoxy groups with silylating agents (e.g., TMSCl) to direct reactivity to the chlorine site .

How does the electronic structure of this compound influence its reactivity?

Answer:

- Electron-Withdrawing Effects: The chlorine atom at C2 and methoxy groups at C4/C6 create an electron-deficient aromatic ring, favoring nucleophilic attacks at C2 .

- Resonance Stabilization: Methoxy groups donate electron density via resonance, slightly activating the ring toward electrophilic substitutions at meta positions relative to chlorine .

- DFT Calculations: Theoretical studies (e.g., HOMO-LUMO gaps) predict sites susceptible to radical or photochemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。